N-Methyl-2,3-dihydro-1H-indole-1-carboxamide
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Overview
Description
N-Methyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of N-Methyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The reaction conditions typically involve the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
N-Methyl-2,3-dihydro-1H-indole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-Methyl-2,3-dihydro-1H-indole-1-carboxamide can be compared with other indole derivatives such as:
1H-Indole, 2,3-dihydro-1-methyl-: Similar in structure but lacks the carboxamide group, which may affect its biological activity and chemical reactivity.
1H-Indole, 2,3-dihydro-1,2-dimethyl-: Contains an additional methyl group, which can influence its steric and electronic properties.
Indole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
61589-19-3 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)12-7-6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
XMNVVFCOWXNCOH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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